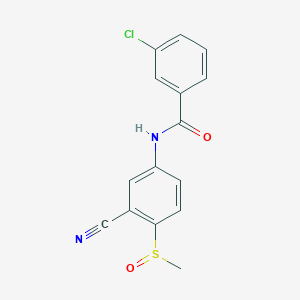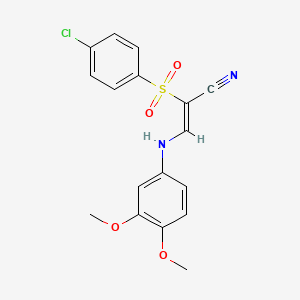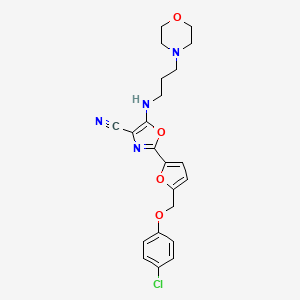![molecular formula C14H15N3O5 B2490597 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime CAS No. 866154-91-8](/img/structure/B2490597.png)
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is a chemical compound with a complex structure involving multiple functional groups, including ether, oxime, and aromatic rings substituted with methoxy groups. Its synthesis and properties are of interest due to the unique interactions between these functional groups and their potential applications in various scientific fields, excluding pharmaceutical drug uses and side effects.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, Martins et al. (1998) detailed the synthesis of a structurally related compound through reactions involving bromo and methanol, with characterization by NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations (Martins et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds in this chemical class is often elucidated using NMR spectroscopy and X-ray diffraction. The detailed structural analysis confirms the positions of the methoxy groups and the orientation of the oxime function in relation to the aromatic rings, as exemplified by the work of Gomes et al. (2018) on methoxybenzaldehyde oxime derivatives (Gomes et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving this compound class include its synthesis from precursors, interactions with reagents to form various derivatives, and the study of its reactivity patterns. For example, Wijtmans et al. (2004) discussed the synthesis and reactivity of related pyridinols, demonstrating the compound's antioxidant properties through a series of chemical transformations (Wijtmans et al., 2004).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure contribute to understanding the compound's behavior under different conditions. The crystal structures and Hirshfeld surface analyses of oxime derivatives by L. Gomes and colleagues offer insights into the physical characteristics of similar compounds, highlighting different conformations and hydrogen-bonding patterns that influence their physical properties (Gomes et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various chemicals, are essential for understanding the compound's applications and behavior in different environments. Studies on related compounds, such as the antioxidant properties of substituted pyridinols by Wijtmans et al., provide valuable information on the chemical behavior of these complex molecules (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Metabolite Identification and Toxicity Studies
Pyribenzoxim, a herbicide structurally similar to 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime, was studied to identify its metabolites in rats. The study used LC/MS and GC/MS techniques to identify three metabolites in urine and two in feces, providing insights into the compound's metabolic pathway and potential environmental impact (Liu et al., 2005).
2. Acetylcholinesterase Reactivation
Several studies have investigated oximes as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate pesticides or nerve agents. The research provides valuable insights into the effectiveness of various oxime compounds, including this compound, in treating organophosphate poisoning, thereby contributing to medical countermeasure development (Moffett et al., 2018; Clement & Shiloff, 1987).
3. Neuropharmacology and Behavioral Studies
Compounds structurally related to this compound have been studied for their effects on neural receptors and behaviors in animal models. These studies contribute to our understanding of compulsive behaviors and potential therapeutic targets for eating disorders and stress-related conditions (Piccoli et al., 2012; Bonaventure et al., 2015).
4. Delivery through the Blood-Brain Barrier
Research on 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt related to this compound, has demonstrated the potential for efficient delivery through the blood-brain barrier using a dihydropyridine prodrug form. This insight could be valuable for developing new drug delivery systems to the brain (Bodor et al., 1978).
5. Vasorelaxation and Cardiovascular Effects
A study on oximes, including those structurally related to this compound, explored their vasorelaxation effects, mediated by the NO-sGC-cGMP pathway. These findings provide a basis for further cardiovascular research and potential therapeutic applications (Dantas et al., 2014).
Eigenschaften
IUPAC Name |
(NE)-N-[[3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-19-10-5-4-9(8-15-18)6-11(10)22-14-16-12(20-2)7-13(17-14)21-3/h4-8,18H,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIQHTUXBJRBBU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/O)OC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)
![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
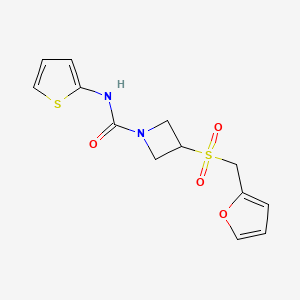

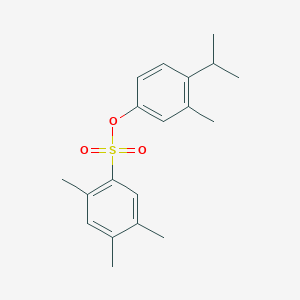
![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
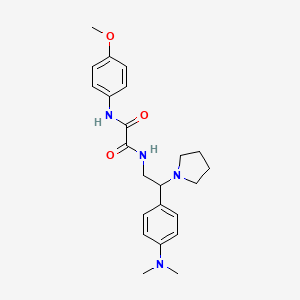
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
